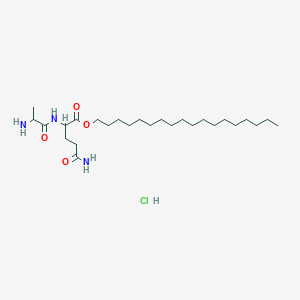

H-D-Ala-Gln-octadecyl ester HCl

Description

H-D-Ala-Gln-octadecyl ester HCl (CAS: 153508-74-8), also known as BCH-527, is a synthetic, lipophilic dipeptide analog lacking a muramyl moiety. Its molecular formula is C₂₆H₅₁N₃O₄·HCl, with a molecular weight of 506.16–506.17 g/mol . The compound features an octadecyl (C18) ester group, enhancing its lipid solubility and membrane interaction capabilities. It is stored at -20°C, dissolved in DMSO for experimental use, and exhibits stability for up to six months at -80°C .

Properties

IUPAC Name |

octadecyl 5-amino-2-(2-aminopropanoylamino)-5-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H51N3O4.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-33-26(32)23(19-20-24(28)30)29-25(31)22(2)27;/h22-23H,3-21,27H2,1-2H3,(H2,28,30)(H,29,31);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGLBYUKPBPFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)C(CCC(=O)N)NC(=O)C(C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amino Group Protection

The α-amino group of D-Ala is typically protected with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. Boc protection is preferred for its acid-labile cleavage compatibility with subsequent steps:

$$

\text{D-Ala-OH} \xrightarrow{\text{Boc}_2\text{O, NaOH}} \text{Boc-D-Ala-OH}

$$

Conditions : 1.5 equiv Boc anhydride, 1M NaOH, tetrahydrofuran (THF)/water (1:1), 0°C to 25°C, 4 hours.

Glutamine Side-Chain Protection

The Gln side-chain amide is preserved, while the γ-carboxyl is esterified. To prevent side reactions, the α-carboxyl is protected as a methyl or benzyl ester, and the α-amino group is Boc-protected:

$$

\text{Gln-OBzl} \xrightarrow{\text{Boc}_2\text{O}} \text{Boc-Gln-OBzl}

$$

Activation : Pentafluorophenyl (PFP) esters or carbodiimides (DCC/EDC) facilitate coupling.

Octadecyl Esterification

The Gln γ-carboxyl group is esterified with octadecyl alcohol (C18H37OH) via Steglich esterification:

$$

\text{Boc-Gln-OH} + \text{C}{18}\text{H}{37}\text{OH} \xrightarrow{\text{DCC, DMAP}} \text{Boc-Gln-O-C}{18}\text{H}{37}

$$

Conditions :

- 1.2 equiv octadecyl alcohol

- 1.5 equiv N,N'-dicyclohexylcarbodiimide (DCC)

- Catalytic 4-dimethylaminopyridine (DMAP)

- Anhydrous DCM, 0°C to 25°C, 12 hours.

Yield : 78–85% after silica gel chromatography (hexane:ethyl acetate 4:1).

Peptide Coupling

The protected D-Ala and Gln-octadecyl ester are coupled using carbodiimide-mediated activation:

$$

\text{Boc-D-Ala-OH} + \text{H-Gln-O-C}{18}\text{H}{37} \xrightarrow{\text{HOBt, EDC}} \text{Boc-D-Ala-Gln-O-C}{18}\text{H}{37}

$$

Conditions :

- 1.1 equiv hydroxybenzotriazole (HOBt)

- 1.2 equiv ethylcarbodiimide hydrochloride (EDC)

- DMF, 0°C to 25°C, 24 hours.

Yield : 90–92% after precipitation in cold ether.

Deprotection and Salt Formation

Boc Removal

Trifluoroacetic acid (TFA) cleaves the Boc group:

$$

\text{Boc-D-Ala-Gln-O-C}{18}\text{H}{37} \xrightarrow{\text{TFA/DCM}} \text{H-D-Ala-Gln-O-C}{18}\text{H}{37}

$$

Conditions : 50% TFA in DCM, 1 hour, 0°C.

Hydrochloride Salt Precipitation

The free base is treated with HCl in ether to form the hydrochloride salt:

$$

\text{H-D-Ala-Gln-O-C}{18}\text{H}{37} + \text{HCl} \rightarrow \text{H-D-Ala-Gln-O-C}{18}\text{H}{37} \cdot \text{HCl}

$$

Conditions : 4M HCl in dioxane, stir 30 minutes, precipitate with cold diethyl ether.

Analytical Characterization

Critical quality control parameters include:

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18) | ≥95% (λ = 214 nm) |

| Molecular Weight | Mass Spectrometry | 506.17 Da (M+H)+ |

| Residual Solvents | GC-FID | ≤500 ppm DCM, ≤500 ppm DMF |

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR (400 MHz, CDCl₃) : δ 0.88 (t, 3H, C18-CH₃), 1.25 (m, 32H, C18 chain), 4.35 (q, 1H, D-Ala α-CH).

Scale-Up Considerations

Industrial synthesis (e.g., Nanjing TGpeptide) employs:

- Batch reactors : 50–100 L capacity for esterification and coupling.

- In-line monitoring : TLC and HPLC track reaction progress.

- Cost drivers : Octadecyl alcohol (€200–300/kg) and Boc-D-Ala-OH (€1500/kg).

Comparative Methodologies

Alternative approaches include:

Chemical Reactions Analysis

Types of Reactions

H-D-Ala-Gln-octadecyl ester hydrochloride can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Oxidation: The compound can undergo oxidation reactions, particularly at the amino acid side chains.

Substitution: The hydrophobic tail can be modified through substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Various nucleophiles can be used depending on the desired modification.

Major Products

Hydrolysis: Produces the corresponding carboxylic acid and octadecanol.

Oxidation: Yields oxidized derivatives of the amino acid side chains.

Substitution: Results in modified derivatives with different functional groups on the hydrophobic tail.

Scientific Research Applications

H-D-Ala-Gln-octadecyl ester hydrochloride has a wide range of scientific research applications:

Membrane Biology: Used to study peptide-lipid bilayer interactions.

Peptide-Based Delivery Systems: Its amphiphilic nature enables the formation of stable nanostructures that can encapsulate hydrophobic drugs, facilitating drug transport and delivery to target cells.

Antimicrobial Research: Investigated for its interactions with bacterial membranes, aiding in the design of antimicrobial peptides and understanding their mechanisms of action.

Immunomodulation: Shown to exhibit antiviral activity against murine cytomegalovirus and influenza A infections in mice.

Mechanism of Action

H-D-Ala-Gln-octadecyl ester hydrochloride exerts its effects through several mechanisms:

Membrane Insertion: The hydrophobic tail allows the molecule to insert into lipid membranes, altering membrane properties such as fluidity, phase behavior, and permeability.

Nanostructure Formation: Its amphiphilic nature enables the formation of nanostructures that can encapsulate and transport hydrophobic drugs to target cells.

Immune Modulation: Stimulates immune cells at lower concentrations, enhancing antiviral responses.

Comparison with Similar Compounds

Dipeptide Esters and Amino Acid Derivatives

H-D-Ala-Gln-octadecyl ester HCl is distinguished from other dipeptide esters by its long alkyl chain, which significantly alters solubility and biological interactions.

Key Insights :

- The C18 ester in this compound enhances membrane permeability and prolongs half-life compared to shorter-chain esters .

- Shorter esters (e.g., methyl) prioritize water solubility, limiting their utility in lipid-based drug delivery systems .

Comparison with Functional Analogs

Immunomodulatory Peptides

This compound exhibits dose-dependent dual functionality (stimulation vs. inhibition), a trait shared with few immunomodulators.

Key Insights :

Antiviral Agents

The compound’s antiviral mechanism differs from small-molecule inhibitors like oseltamivir, relying on immune activation rather than direct viral enzyme inhibition.

Key Insights :

- The compound’s antiviral activity is indirect, leveraging host immunity rather than targeting viral replication directly .

Comparison with Glutamine Dipeptides in Nutritional Studies

Glutamine dipeptides (e.g., Ala-Gln) improve gut health and immunity in livestock but lack the lipophilic modifications seen in this compound.

| Parameter | This compound | Ala-Gln Dipeptides |

|---|---|---|

| Solubility | Lipophilic (DMSO) | Hydrophilic (aqueous) |

| Bioavailability | Enhanced membrane penetration | Limited to oral/enteral use |

| Functional Scope | Antiviral, immunomodulation, drug delivery | Gut health, growth promotion |

| Dose Flexibility | Broad (stimulation to inhibition) | Narrow (0.125–0.45% in feed) |

Key Insights :

- The octadecyl ester expands the compound’s applications beyond nutrition (e.g., sustained-release drug formulations) , whereas Ala-Gln is restricted to dietary supplementation .

Research Findings and Data Tables

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing H-D-Ala-Gln-octadecyl ester HCl?

- Methodological Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) with octadecyl ester modification of the glutamine side chain, followed by HCl salt formation. Purity (≥95%) is verified using reversed-phase HPLC and mass spectrometry (e.g., MALDI-TOF). Storage requires -20°C in a desiccated, light-protected environment to prevent hydrolysis of the ester bond .

Q. Which spectroscopic techniques are employed to study its interactions with lipid bilayers?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy are critical for analyzing interactions with lipid bilayers. FTIR identifies shifts in phosphate (PO₂⁻) and carbonyl (C=O) vibrational bands of phospholipids, while Raman spectroscopy detects changes in C-N bond stretching and S-H vibrations (if applicable). These techniques reveal how the compound integrates into hydrophobic or hydrophilic regions of membranes .

Q. How does this compound exhibit immunomodulatory activity in murine models?

- Methodological Answer : In vivo studies in mice demonstrate dose-dependent effects: at 50–100 mg/kg, it stimulates cytotoxic T cells, NK cells, and macrophages via TLR/cytokine pathways. However, inhibition occurs at 200 mg/kg, likely due to receptor saturation or off-target effects. Flow cytometry and cytokine profiling (e.g., IL-6, IFN-γ) are used to quantify immune cell activation .

Advanced Research Questions

Q. How can experimental design address contradictions in its immunomodulatory effects (stimulation vs. inhibition)?

- Methodological Answer : Dose-response studies with incremental concentrations (10–300 mg/kg) in both in vitro (e.g., splenocyte cultures) and in vivo models are essential. Transcriptomic profiling (RNA-seq) and phosphoproteomics can identify signaling pathways (e.g., NF-κB, MAPK) that switch from activation to suppression. Parallel assays measuring apoptosis (e.g., Annexin V staining) help distinguish cytotoxicity from immunomodulation .

Q. What methodologies optimize its incorporation into lipid-based drug delivery systems?

- Methodological Answer : The compound’s amphiphilic nature enables self-assembly into micelles or liposomes. Dynamic light scattering (DLS) and cryo-EM determine nanoparticle size and stability. Drug encapsulation efficiency is quantified using HPLC, while fluorescence resonance energy transfer (FRET) assays monitor membrane fusion kinetics. Comparative studies with DPPC bilayers (via FTIR) assess structural compatibility .

Q. How can researchers resolve discrepancies in antiviral efficacy across different viral models (e.g., murine CMV vs. influenza A)?

- Methodological Answer : Viral tropism and host cell receptor specificity must be considered. For murine CMV, focus on viral entry inhibition (e.g., pre-treatment assays with viral glycoprotein blockers). For influenza A, evaluate neuraminidase inhibition via enzymatic assays. Cross-comparative transcriptomics of infected host cells identifies shared vs. virus-specific antiviral mechanisms .

Q. What strategies validate the compound’s stability under physiological conditions for in vivo applications?

- Methodological Answer : Simulated gastric fluid (SGF) and serum stability assays are performed using LC-MS to track degradation products. Accelerated stability studies (40°C/75% RH) over 4–8 weeks predict shelf life. For in vivo tracking, radiolabeling (³H or ¹⁴C) or fluorescent tagging (e.g., Cy5) enables biodistribution analysis via PET/CT or confocal microscopy .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on its cytotoxicity in immune cells?

- Methodological Answer : Contradictions may arise from cell-type-specific sensitivity. Primary cells (e.g., murine splenocytes) and immortalized lines (e.g., RAW 264.7 macrophages) should be tested in parallel. Mitochondrial membrane potential assays (JC-1 staining) and ATP quantification differentiate metabolic shutdown from apoptosis. Co-culture systems with stromal cells mimic in vivo microenvironments, reducing false-positive cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.